3-nitro-N-(1-phenylpropan-2-yl)benzamide
Overview
Description
3-nitro-N-(1-phenylpropan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-2-phenylethyl)-3-nitrobenzamide is 284.11609238 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Organic Chemistry
- Synthesis of Chlorantraniliprole : The compound was used as a starting material in synthesizing chlorantraniliprole, highlighting its utility in organic synthesis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Applications in Biochemistry and Pharmacology
- Antiviral Action : 3-nitrosobenzamide, a related compound, was found effective in inhibiting HIV infection in human lymphocytes by targeting the viral replication process (W. Rice et al., 1993).
- Photolysis in Biological Systems : 2-Nitrobenzyl derivatives, closely related to the chemical , have been used in caged ATP synthesis, showing potential in kinetic studies of biological systems (J. Mccray et al., 1980).
Chemistry and Materials Science
- Polymer and Materials Science : o-Nitrobenzyl derivatives, similar to N-(1-methyl-2-phenylethyl)-3-nitrobenzamide, have significant applications in polymer and materials science due to their photolabile properties (H Zhao et al., 2012).
Chemical Transformation Studies
- Chemical Oncogenesis in Culture : Studies on polycyclic hydrocarbons and their derivatives, which include nitrobenzamide compounds, are crucial in understanding chemical transformation in cell cultures (C. Reznikoff et al., 1973).
Vasorelaxant Effects
- Vasodilator Properties : Derivatives of nitrophenylethane, which are structurally related to N-(1-methyl-2-phenylethyl)-3-nitrobenzamide, have been studied for their vasodilator effects and potential applications in treating cardiovascular conditions (T. S. Brito et al., 2013).
Anticonvulsant Activity
- Synthesis and Evaluation for Anticonvulsant Properties : Some nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties, indicating the potential medical applications of similar compounds (V. Bailleux et al., 1995).
Spectroscopic Studies
- Spectroscopic Analysis of Derivatives : Benzamide derivatives, including nitro variants, have been studied for their spectroscopic properties, indicating their utility in chemical analysis and material science (M. Brozis et al., 1999).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Novel Bis Schiff’s Bases, including nitrobenzamide derivatives, have been evaluated for their corrosion-inhibiting properties on mild steel, suggesting applications in industrial corrosion prevention (Priyanka Singh & M. Quraishi, 2016).
Structural and Computational Chemistry
- Structural Characterisation and DFT Study : N-phenyl-2-nitrobenzamide, structurally similar to the compound of interest, has been synthesized and characterized, with insights useful in computational and theoretical chemistry (N. Burcu Arslan et al., 2015).
Forensic Analysis
- Forensic Applications : Research on synthetic opioids, including derivatives of benzamide, has implications for forensic analysis, highlighting the compound's relevance in legal and forensic settings (S. Elliott et al., 2016).
Properties
IUPAC Name |
3-nitro-N-(1-phenylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(10-13-6-3-2-4-7-13)17-16(19)14-8-5-9-15(11-14)18(20)21/h2-9,11-12H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHNNMOVUJJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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